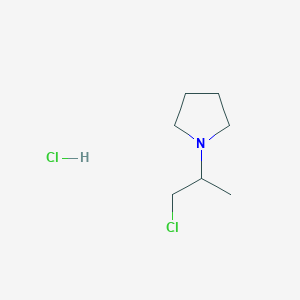
4-Fluorothiophene-2-carbonitrile
概要
説明
4-Fluorothiophene-2-carbonitrile is a chemical compound belonging to the thiophene family. It is characterized by the presence of a fluorine atom at the fourth position and a cyano group at the second position on the thiophene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .
準備方法
The synthesis of 4-Fluorothiophene-2-carbonitrile can be achieved through several methods:
Direct Fluorination: Direct fluorination of thiophene with molecular fluorine is not selective due to the extreme reactivity of molecular fluorine.
Electrophilic Monofluorination: Gaseous sulfur trifluoride cation (SF₃⁺) is an effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds.
Perchloryl Fluoride Method: The treatment of thiophene-2-ylacetonitrile with perchloryl fluoride in N,N-dimethylformamide in the presence of sodium ethoxide can yield 5-fluorothiophene-2-ylacetonitrile.
化学反応の分析
4-Fluorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the thiophene ring can be substituted with other groups under appropriate conditions.
Electrophilic Aromatic Substitution: The presence of the fluorine atom makes the thiophene ring more reactive towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
科学的研究の応用
4-Fluorothiophene-2-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-Fluorothiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of biologically active molecules and materials with specific electronic properties .
類似化合物との比較
4-Fluorothiophene-2-carbonitrile can be compared with other fluorinated thiophene derivatives, such as:
2-Fluorothiophene: This compound has a fluorine atom at the second position on the thiophene ring.
3-Fluorothiophene: This compound has a fluorine atom at the third position on the thiophene ring.
Polyfluorothiophenes: These compounds contain multiple fluorine atoms on the thiophene ring and are used in advanced materials with unique electronic properties.
特性
IUPAC Name |
4-fluorothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKLFUQIQPYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







methanone](/img/structure/B3125353.png)
![phenyl(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3125356.png)
![4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3125361.png)
![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B3125381.png)



![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)
